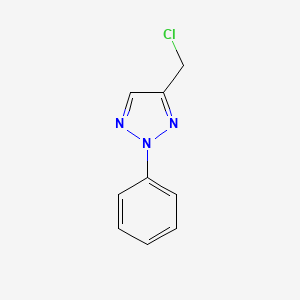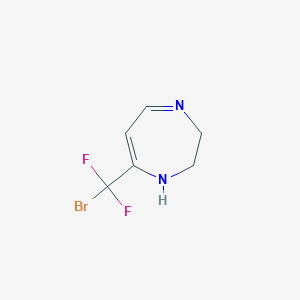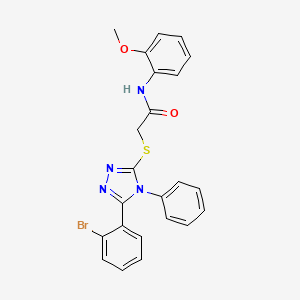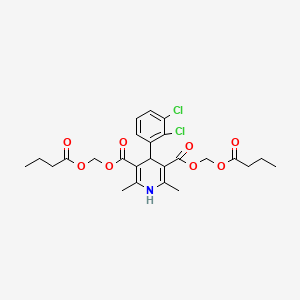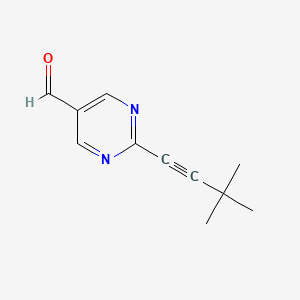
2,3-Dichloro-5-mercaptopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-mercaptopyridine is a chlorinated heterocyclic compound with significant importance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and a mercapto group attached to a pyridine ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-mercaptopyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with potassium or sodium hydrogen sulfide, which results in the formation of 2,3,5,6-tetrachloro-4-mercaptopyridine . This intermediate can then be selectively dechlorinated to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, where pyridine or its derivatives are treated with chlorine gas under controlled conditions. The reaction parameters, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 2,3-Dichloro-5-mercaptopyridine undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and sulfoxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dichloro-5-mercaptopyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-5-mercaptopyridine involves its reactivity with various biological and chemical targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chlorine atoms can participate in electrophilic substitution reactions, further modifying the compound’s reactivity and interactions with molecular targets .
類似化合物との比較
2-Chloropyridine: A simpler chlorinated pyridine with one chlorine atom, used in the synthesis of fungicides and insecticides.
2,3,5,6-Tetrachloro-4-mercaptopyridine: A more heavily chlorinated derivative, used as an intermediate in organic synthesis.
2-Mercaptopyridine: A non-chlorinated analog, used in the study of sulfur-containing compounds and as a ligand in coordination chemistry.
Uniqueness: 2,3-Dichloro-5-mercaptopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions. Its combination of chlorine and mercapto groups allows for a wide range of chemical modifications, making it valuable in both research and industrial applications.
特性
分子式 |
C5H3Cl2NS |
|---|---|
分子量 |
180.05 g/mol |
IUPAC名 |
5,6-dichloropyridine-3-thiol |
InChI |
InChI=1S/C5H3Cl2NS/c6-4-1-3(9)2-8-5(4)7/h1-2,9H |
InChIキー |
CLNUFJRUYLRBSM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)Cl)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)
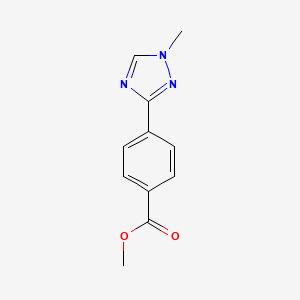
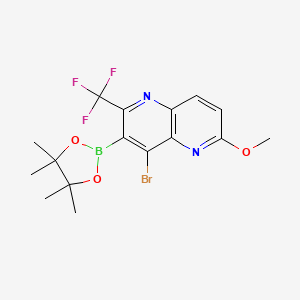
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
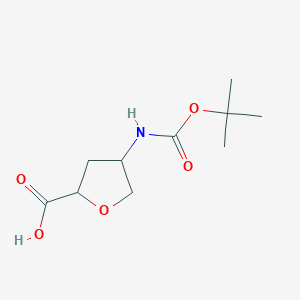
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
